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Introduction

HJM-561 is a potent, selective, and orally bioavailable Proteolysis Targeting Chimera
(PROTAC) designed to overcome resistance to third-generation EGFR inhibitors in non-small
cell lung cancer (NSCLC).[1][2][3][4][5][6] It functions by selectively inducing the degradation of
mutant Epidermal Growth Factor Receptor (EGFR), specifically those harboring the C797S
triple mutations (Del19/T790M/C797S and L858R/T790M/C797S), which are a common
mechanism of acquired resistance to osimertinib.[1][2][3][4][5][6] These notes provide a
summary of preclinical data and detailed protocols for the dosage and administration of HIM-
561 in in vivo xenograft models.

Mechanism of Action

HJM-561 is a heterobifunctional molecule consisting of a ligand that binds to mutant EGFR and
another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This dual binding brings
the E3 ligase into close proximity with the mutant EGFR, facilitating the transfer of ubiquitin
molecules to the receptor. The polyubiquitinated EGFR is then recognized and degraded by the
cell's natural disposal system, the proteasome. This targeted degradation removes the
oncogenic signaling driver from the cancer cell, leading to the inhibition of downstream
pathways and suppression of tumor growth.[1][2][3]
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Caption: Mechanism of HIM-561-induced degradation of mutant EGFR.

Data Presentation

In Vivo Efficacy Summary

The antitumor activity of HJM-561 has been demonstrated in both cell-derived xenograft (CDX)
and patient-derived xenograft (PDX) models of NSCLC with acquired resistance to osimertinib.
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Adminis Dosing
Model Cancer Treatme . Referen
Dosage tration Schedul Result
Type Model nt ce
Route e
Ba/F3
58%
(EGFR Once
Oral _ tumor
CDX Dell19/T7 HJIM-561 20 mg/kg daily for [5]
(p-0.) volume
90M/C79 18 days )
reduction
7S)
Ba/F3
84%
(EGFR Once
Oral ) tumor
CDX Dell9/T7  HJIM-561 40 mg/kg daily for [5]
(p.0.) volume
90M/C79 18 days _
reduction
7S)
67%
EGFR
Once tumor
Dell9/T7 Oral )
PDX HIM-561 40 mg/kg daily for growth [1107]
90M/C79 (p.0.) o
18 days inhibition
7S
(TGI)

Pharmacokinetic Profile

Pharmacokinetic studies in mice have demonstrated the oral bioavailability of HJM-561.

Administr Oral
. . . . Referenc
Species Dose ation Cmax AUC Bioavaila
Route bility (%)
3677.25 1970.2
Mouse 10 mg/kg Oral (p.o.) 62.8% [5]
ng/mL h*ng/mL

Experimental Protocols

The following protocols are based on the methodologies described in the preclinical evaluation

of HIM-561.
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Protocol 1: In Vivo Efficacy Study in a Cell-Derived
Xenograft (CDX) Model

1. Preparation
Culture Ba/F3 cells with
EGFR Del19/T790M/C797S

Y

Harvest and count cells

Y

Prepare cell suspension in
media/Matrigel (1:1)

2. ImpI ntatlon
Subcutaneously inject 0.5M cells
into flank of Balb/c nude mice

Y

(MOHI(OI’ mice for tumor growﬂ)
3. Tre$tment

Randomize mice when tumors
reach ~150-200 mm?3
Y

Grepare HIM-561 formulatlo)

Y
Administer Vehicle or HIM-561
(20 or 40 mg/kg) via oral gavage

Y

[Treat once daily for 18 days)

4.;9441itoring & Ena}ﬂ\nts
Measure tumor volume Monitor body weight
(e.g., 2-3 times/week) y weight
[Euthanize mice at study endpoin)

Y

Collect tumors for analysis
(e.g., Western blot)
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Caption: Experimental workflow for the HIM-561 CDX model study.

. Animal Model:
Species: BALB/c athymic (nude) mice.
Sex: Female.
Age: 6-8 weeks at the start of the study.

Housing: Animals should be housed in a specific pathogen-free (SPF) environment with ad
libitum access to food and water. All procedures must be approved and performed in
accordance with institutional animal care and use committee (IACUC) guidelines.

. Cell Line and Implantation:

Cell Line: Ba/F3 cells engineered to stably express the human EGFR Dell19/T790M/C797S
triple mutant.

Implantation:
o Culture cells under standard conditions.
o Harvest cells during the logarithmic growth phase and assess viability (should be >90%).

o Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel Basement
Membrane Matrix.

o Subcutaneously inject 0.5 million cells in a volume of 100-200 pL into the right flank of
each mouse.

. HIM-561 Formulation and Administration:

Formulation Vehicle: A standard vehicle for oral administration of hydrophobic compounds
can be used. A reported formulation consists of:

o 10% DMSO
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o 40% PEG300

o 5% Tween-80

o 45% Saline

e Preparation:

Dissolve HIM-561 in DMSO to create a stock solution.

[¢]

[¢]

Add PEG300 and mix thoroughly.

Add Tween-80 and mix.

[e]

o

Finally, add saline to reach the final desired concentration. The solution should be
prepared fresh daily.

e Administration:

o Monitor tumor growth. When tumors reach an average volume of 150-200 mm?,
randomize mice into treatment groups (e.g., Vehicle, 20 mg/kg HIM-561, 40 mg/kg HIM-
561).

o Administer the prepared formulation via oral gavage once daily.

o The dosing volume is typically 10 puL/g of body weight.

o Continue treatment for the specified duration (e.g., 18 consecutive days).
4. Efficacy Monitoring and Endpoints:

e Tumor Volume: Measure tumors with digital calipers 2-3 times per week. Calculate tumor
volume using the formula: (Length x Width?) / 2.

» Body Weight: Monitor and record the body weight of each animal 2-3 times per week as an
indicator of toxicity.

» Endpoint: The study can be terminated when tumors in the vehicle control group reach a
predetermined size, or at the end of the treatment period. Tumors may be excised for
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pharmacodynamic analysis (e.g., Western blotting to confirm EGFR degradation).

Protocol 2: In Vivo Efficacy Study in a Patient-Derived
Xenograft (PDX) Model

This protocol follows the same general principles as the CDX study, with modifications for the
use of patient-derived tissue.

1. Animal Model:

e Use immunocompromised mice suitable for PDX models, such as NOD/SCID or NSG mice,
to ensure successful engraftment.

2. Tumor Implantation:

e Obtain fresh tumor tissue from an NSCLC patient with confirmed EGFR
Del19/T790M/C797S mutations under ethically approved protocols.

e Implant a small fragment (e.g., 2-3 mm3) of the tumor tissue subcutaneously into the flank of
the mice.

» Allow the tumors to grow to a passageable size and then expand the model by passaging
tumor fragments into new cohorts of mice.

» For efficacy studies, use established PDX tumors.
3. HIM-561 Formulation and Administration:

o The formulation, preparation, and administration route are the same as described in Protocol
1.

e Randomize mice with established tumors (e.g., 150-200 mm3) into treatment and vehicle
control groups.

o Administer HIM-561 orally at the desired dose (e.g., 40 mg/kg) once daily for the specified
duration.

4. Efficacy Monitoring and Endpoints:
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e Monitoring of tumor volume and body weight should be performed as described in Protocol
1.

e Calculate Tumor Growth Inhibition (TGI) at the end of the study using the formula: TGI (%) =
[1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Conclusion

HJM-561 is a promising, orally bioavailable PROTAC that effectively targets and degrades
osimertinib-resistant EGFR triple mutants. The provided data and protocols offer a framework
for researchers to conduct preclinical in vivo studies to further evaluate its therapeutic potential.
Adherence to established animal welfare guidelines and rigorous experimental technique is
critical for obtaining reliable and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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